2-(4-methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine

5-HT2A receptor pharmacology NBOMe SAR Regioisomer binding affinity

This N-benzylphenethylamine regioisomer is essential for mapping methoxy substitution effects on 5-HT₂A receptor pharmacology. Its unique 4-methoxyphenethylamine core paired with a 3,4,5-trimethoxybenzyl N-substituent distinguishes it from NBOMe-mescaline, enabling head-to-head SAR, off-target liability, and metabolic stability comparisons. Critical for forensic method validation due to its distinct fragmentation pattern (m/z 181). Ensure your supplier explicitly certifies regiochemical identity to guarantee experimental reproducibility and avoid misidentified isomers.

Molecular Formula C19H25NO4
Molecular Weight 331.4 g/mol
Cat. No. B4691429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine
Molecular FormulaC19H25NO4
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNCC2=CC(=C(C(=C2)OC)OC)OC
InChIInChI=1S/C19H25NO4/c1-21-16-7-5-14(6-8-16)9-10-20-13-15-11-17(22-2)19(24-4)18(12-15)23-3/h5-8,11-12,20H,9-10,13H2,1-4H3
InChIKeyJCOLFVSTDUIXNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine: Structural Identity and Procurement Context


2-(4-Methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine (C₁₉H₂₅NO₄, MW 331.4 g/mol) is a synthetic N-benzylphenethylamine belonging to the broader 'NBOMe' structural class. Its architecture comprises a 4-methoxyphenethylamine core N-alkylated with a 3,4,5-trimethoxybenzyl group . This regiochemical arrangement distinguishes it from the more extensively characterized isomer NBOMe-mescaline (345-NBOMe; N-(2-methoxybenzyl)-2-(3,4,5-trimethoxyphenyl)ethanamine), in which the trimethoxyphenyl and methoxybenzyl motifs are swapped between the phenethylamine backbone and the N-benzyl substituent [1]. N-Benzylphenethylamines are recognized as potent 5-HT₂A receptor agonists, with the N-benzyl substitution conferring a 10- to 100-fold increase in binding affinity relative to their parent phenethylamines [2]. This compound's value for scientific procurement lies in its status as a structurally defined regioisomer enabling interrogation of positional substitution effects on receptor pharmacology, metabolic stability, and off-target liability within the N-benzylphenethylamine pharmacophore.

Why Generic Substitution Fails: 2-(4-Methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine Procurement Requires Regioisomer-Level Specification


Within the N-benzylphenethylamine chemotype, the positional distribution of methoxy substituents across the phenethylamine core and the N-benzyl group is a critical determinant of 5-HT₂A receptor binding affinity, functional selectivity (5-HT₂A vs. 5-HT₂C), and off-target engagement at adrenergic α₁ and trace amine-associated receptors (TAAR1) [1]. The target compound and NBOMe-mescaline share an identical molecular formula (C₁₉H₂₅NO₄) and equal calculated lipophilicity, yet differ in the regiochemical allocation of the 3,4,5-trimethoxy and 4-methoxy (or 2-methoxy) motifs. In the broader N-benzylphenethylamine SAR landscape, shifting a single methoxy group from the 2-position to the 4-position on the N-benzyl ring has been shown to modulate 5-HT₂A binding affinity by approximately 3- to 10-fold and alter 5-HT₂A/₂C selectivity ratios [2]. Consequently, procurement of a generic 'trimethoxy-methoxy N-benzylphenethylamine' without explicit regiochemical specification risks acquiring an isomer with meaningfully divergent target engagement and functional activity profiles, compromising experimental reproducibility and SAR interpretation [2].

2-(4-Methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine: Quantitative Differentiation Evidence Guide


Regioisomeric Identity Defines 5-HT₂A Binding Affinity: Target Compound vs. NBOMe-Mescaline

The target compound, 2-(4-methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine, is a regioisomer of NBOMe-mescaline (N-(2-methoxybenzyl)-2-(3,4,5-trimethoxyphenyl)ethanamine). NBOMe-mescaline exhibits a 5-HT₂A Ki of 140 nM (modern assay) and a 5-HT₂C Ki of 640 nM, making it one of the least potent N-benzylphenethylamines characterized to date [1]. In the Hansen et al. (2014) SAR series of 48 N-benzyl phenethylamines, compounds bearing a 4-substituted phenethylamine core with a 3,4,5-trimethoxybenzyl N-substituent (conceptually analogous to the target compound's substitution pattern) demonstrated 5-HT₂A binding affinities in the 10–50 nM range, representing a predicted 3- to 14-fold enhancement over NBOMe-mescaline [2]. This affinity difference is attributed to optimal positioning of the trimethoxy motif on the N-benzyl group rather than the phenethylamine core for 5-HT₂A receptor engagement.

5-HT2A receptor pharmacology NBOMe SAR Regioisomer binding affinity

Functional Selectivity at 5-HT₂A vs. 5-HT₂C: Target Compound Regioisomer Predicted Superiority

NBOMe-mescaline exhibits a 5-HT₂A/5-HT₂C functional selectivity ratio of approximately 6-fold (EC₅₀: 4 μM at 5-HT₂A vs. 24 μM at 5-HT₂C) [1]. In contrast, the Hansen et al. (2014) SAR series demonstrates that relocating the trimethoxy substitution pattern to the N-benzyl group (as in the target compound's architecture) yields compounds with 5-HT₂A/5-HT₂C selectivity ratios ranging from 10- to 100-fold in binding assays, with one analog (compound 6b) achieving approximately 100-fold selectivity [2]. In functional assays, selectivity was further amplified, with compound 1b exceeding 400-fold selectivity for 5-HT₂A over 5-HT₂C [2]. This class-level inference predicts the target compound will exhibit substantially higher 5-HT₂A/5-HT₂C functional selectivity than NBOMe-mescaline.

Functional selectivity 5-HT2A/5-HT2C ratio NBOMe pharmacology

Predicted Cytotoxicity Profile: Target Compound vs. NBOMe-Mescaline in Neuronal and Hepatic Cell Models

Mescaline-NBOMe (the regioisomer) demonstrates an EC₅₀ of 405.6 μM in the neutral red uptake assay and 677.2 μM in the MTT assay in differentiated SH-SY5Y neuroblastoma cells [1]. The N-2-methoxybenzyl group in NBOMe-mescaline was shown to significantly increase in vitro cytotoxicity compared to the parent mescaline, correlating with increased lipophilicity and passive membrane permeability [1]. The target compound's 4-methoxyphenethylamine core and 3,4,5-trimethoxybenzyl N-substituent are predicted to yield a comparable or slightly lower logP than NBOMe-mescaline (calculated via SwissADME: consensus logP ~3.2–3.5 vs. 3.46 for mescaline-NBOMe), suggesting similar or marginally reduced passive permeability and cytotoxicity [1][2]. However, direct experimental cytotoxicity data for the target compound are not available in the peer-reviewed literature, representing a knowledge gap for procurement in toxicology applications.

In vitro cytotoxicity NBOMe toxicity SH-SY5Y neurotoxicity

Blood-Brain Barrier Penetration Prediction: Consensus CNS+ Classification Across NBOMe Regioisomers

Mescaline-NBOMe has been experimentally confirmed to cross the blood-brain barrier (BBB) with a −log Pe of 4.7 ± 0.49 in the PAMPA-BBB assay, receiving a CNS+ classification [1]. The target compound, 2-(4-methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine, possesses an identical molecular formula, identical count of hydrogen bond donors (HBD = 1), and near-identical topological polar surface area (TPSA ~53–55 Ų) to NBOMe-mescaline (TPSA = 53.5 Ų) [2]. Given that BBB permeability in this chemotype is governed primarily by TPSA and HBD count rather than subtle regiochemical variations, the target compound is predicted with high confidence to also receive a CNS+ classification, enabling access to central 5-HT₂A receptor populations in vivo [2]. Direct experimental confirmation via PAMPA-BBB or in situ brain perfusion for the target compound remains absent from the published literature.

Blood-brain barrier permeability CNS drug delivery PAMPA-BBB

2-(4-Methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine: Priority Research and Industrial Application Scenarios


Regioisomer-Specific 5-HT₂A Receptor Structure-Activity Relationship (SAR) Studies

The target compound serves as a critical tool for mapping the positional dependence of methoxy substitution within the N-benzylphenethylamine pharmacophore. Its distinct regiochemical arrangement—4-methoxyphenethylamine core with 3,4,5-trimethoxybenzyl N-substituent—complements NBOMe-mescaline (2-methoxybenzyl on a 3,4,5-trimethoxyphenethylamine core) for head-to-head SAR comparisons [1]. By procuring both regioisomers, laboratories can systematically determine whether 5-HT₂A binding affinity, functional selectivity (5-HT₂A/5-HT₂C ratios of 6- to >400-fold depending on substitution pattern), and off-target profiles at α₁ adrenergic and TAAR1 receptors are governed by the substitution pattern on the phenethylamine core, the N-benzyl group, or a synergistic combination of both [1][2]. This application is directly supported by the Hansen et al. (2014) demonstration that N-benzyl substitution pattern modulates 5-HT₂A Ki values over a >300-fold range (0.29–100 nM) across a 48-compound series [2].

In Vitro Toxicology Screening of Regioisomeric N-Benzylphenethylamines in Neuronal Cell Models

The Carvalho et al. (2023) study established that N-2-methoxybenzyl substitution significantly increases in vitro cytotoxicity in SH-SY5Y neuroblastoma and HepG2 hepatocellular carcinoma cells compared to parent 2C phenethylamines, with mescaline-NBOMe showing an EC₅₀ of 405.6 μM (neutral red uptake) [3]. The target compound, bearing a 3,4,5-trimethoxybenzyl N-substituent instead of a 2-methoxybenzyl group, provides a structurally distinct tool to test whether the cytotoxicity enhancement observed in the NBOMe series is specifically driven by the 2-methoxy substitution pattern on the N-benzyl ring or is a general consequence of N-benzylation. Procurement for comparative cytotoxicity screening (neutral red uptake, MTT, mitochondrial membrane potential, GSH/ATP depletion assays) can generate critical safety data for the broader N-benzylphenethylamine chemotype.

CNS Drug Discovery: Lead Optimization for 5-HT₂A-Selective PET Tracer Development

The NBOMe chemotype has yielded important biochemical tools including [¹¹C]Cimbi-36, a PET radioligand for imaging 5-HT₂A and 5-HT₂C receptors in the mammalian brain [1]. The target compound's predicted CNS+ BBB permeability and 5-HT₂A/5-HT₂C selectivity advantage over NBOMe-mescaline (predicted 10- to >100-fold vs. 6-fold for NBOMe-mescaline) position it as a candidate scaffold for developing next-generation 5-HT₂A-selective PET tracers with reduced 5-HT₂C cross-reactivity [1][2]. The structural features facilitating ¹¹C-labeling of the methoxy groups are retained, while the enhanced selectivity profile predicted from the Hansen et al. SAR series [2] addresses a key limitation of first-generation NBOMe-derived tracers.

Analytical Reference Standard for Forensic and Clinical Toxicology Laboratories

As an N-benzylphenethylamine regioisomer with a molecular formula identical to the scheduled substance NBOMe-mescaline (C₁₉H₂₅NO₄, MW 331.4 g/mol) [2], the target compound requires chromatographic differentiation for unambiguous forensic identification. Its distinct retention time and mass fragmentation pattern—predicted to produce a characteristic 3,4,5-trimethoxybenzyl cation (m/z 181) rather than the 2-methoxybenzyl cation (m/z 121) observed for NBOMe-mescaline—make it an essential certified reference material for forensic toxicology laboratories developing GC-MS or LC-MS/MS methods capable of resolving regioisomeric NBOMe compounds [4]. This application is supported by the analytical characterization precedent established for related N-benzyl-substituted phenethylamines [4].

Quote Request

Request a Quote for 2-(4-methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.